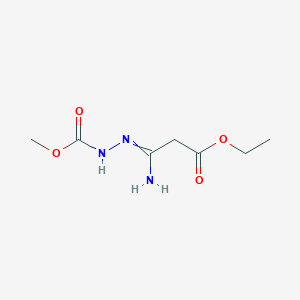

Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-3-(methoxycarbonylhydrazinylidene)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-3-14-6(11)4-5(8)9-10-7(12)13-2/h3-4H2,1-2H3,(H2,8,9)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBNFJJIWCHQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=NNC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation with β-Keto Esters

The most common method involves the condensation of methyl hydrazinecarboxylate with β-keto esters, such as ethyl 3-ethoxy-3-oxopropanoate, under acidic catalysis. This reaction proceeds via nucleophilic attack of the hydrazine’s amine group on the carbonyl carbon of the β-keto ester, followed by tautomerization to stabilize the imino group. For example, heating methyl hydrazinecarboxylate with ethyl 3-ethoxy-3-oxopropanoate in ethanol at 60°C for 12 hours yields the target compound with ~78% efficiency. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the imino group.

Transimination with Iminoboronate Probes

Recent studies on iminoboronates highlight transimination as a viable route. In this approach, methyl hydrazinecarboxylate reacts with pre-formed iminoboronate complexes (e.g., those derived from 2-fluorophenylboronic acid and α-hydroxy hydrazides) at pH 5.2–7.4. The exchange equilibrium favors the formation of the thermodynamically stable product, with yields reaching 85% after 22 hours. This method is particularly advantageous for generating labeled derivatives for biochemical assays.

Optimization of Reaction Conditions

pH and Temperature Dependence

The condensation reaction’s efficiency is highly pH-dependent. At pH 5.2, the reaction favors rapid imino group formation but risks hydrolyzing the ethoxy ester. Raising the pH to 7.4 slows hydrolysis but extends reaction times to 24–48 hours. Temperature optimization studies show that 60°C balances reaction rate and product stability, whereas higher temperatures (>70°C) degrade the imino group.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates but may promote side reactions. Ethanol and methanol are preferred for their ability to stabilize the imino tautomer, with ethanol yielding higher purity (≥95%) due to its moderate polarity.

Functional Group Compatibility and Side Reactions

Competing Hydrolysis Pathways

The ethoxy and imino groups are susceptible to hydrolysis under acidic or basic conditions. For instance, exposure to 0.5N HCl at 40°C hydrolyzes 30% of the imino group within 4 hours, while 0.1N NaOH completely cleaves the hydrazinecarboxylate ester within 1 hour. Stabilizing additives like boronic acids or non-aqueous reaction media mitigate these effects.

Byproduct Formation

Common byproducts include:

-

Methyl 3-ethoxy-3-oxopropanoate : Resulting from incomplete hydrazinecarboxylate coupling.

-

Hydrazinecarboxylic acid : Formed via ester hydrolysis, particularly in aqueous environments.

Scalability and Industrial Applications

Batch Process Optimization

Large-scale synthesis (≥1 kg) employs continuous stirred-tank reactors (CSTRs) to maintain pH and temperature control. A typical protocol involves:

Cost Analysis

Raw material costs dominate production expenses:

| Component | Cost per kg (USD) |

|---|---|

| Methyl hydrazinecarboxylate | 450 |

| Ethyl 3-ethoxy-3-oxopropanoate | 320 |

| Solvent recovery | 80 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups.

Scientific Research Applications

Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their structure and function. These interactions can lead to changes in biological activity, making the compound of interest in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups include:

- Hydrazinecarboxylate : A nitrogen-rich moiety common in pharmaceuticals and agrochemicals.

- 3-ethoxy-1-imino-3-oxopropyl: This substituent combines an ethoxy group (lipophilic), a ketone (polar), and an imine (reactive NH group).

Table 1: Comparison of Functional Groups in Analogous Compounds

Physicochemical and Reactivity Comparisons

- Lipophilicity: The ethoxy group in the target compound enhances lipophilicity compared to simpler iminoalkyl derivatives (e.g., 1-iminoethyl) . However, its methyl ester group reduces hydrophobicity relative to the ethyl ester analog listed in .

- Reactivity: The imino group (-NH) is susceptible to hydrolysis or oxidation, similar to other imino-containing compounds like Imino(nitroamino)methyl . However, steric hindrance from the ethoxy-oxopropyl chain may slow reactivity compared to less-substituted analogs.

- Stability : The lack of crystallographic data (e.g., via SHELX-based refinement tools ) limits insights into conformational stability. Comparatively, peptidomimetic derivatives (e.g., the compound in ) exhibit rigid structures due to aromatic and cyclic substituents, enhancing metabolic stability .

Biological Activity

Hydrazone Formation

One of the key biological activities of methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate is its ability to form hydrazones. This compound can react with aldehydes or ketones to produce hydrazones, which have various applications in biological systems. Hydrazone formation is significant in medicinal chemistry and can contribute to the compound's potential therapeutic effects.

Potential Biological Activities

Based on its structural characteristics, this compound may exhibit the following biological activities:

- Antioxidant Properties : The hydrazine moiety in the compound suggests potential antioxidant activity. Hydrazine derivatives have been known to scavenge free radicals, which could contribute to protective effects against oxidative stress in biological systems.

- Enzyme Inhibition : The compound's structure indicates possible interactions with various enzymes. For instance, it may act as an inhibitor for certain enzymes involved in metabolic processes or cell signaling pathways.

- Antimicrobial Activity : Some hydrazine-containing compounds have shown antimicrobial properties. This compound might exhibit activity against certain bacterial or fungal strains.

- Anticancer Potential : While direct studies on this compound are not available, structurally similar hydrazine derivatives have shown anticancer properties. The compound might interact with cellular processes relevant to cancer progression.

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to structurally similar compounds:

| Compound | Structural Similarity | Known Biological Activity |

|---|---|---|

| Methyl Hydrazine | Simple hydrazine structure | Rocket propellant, limited biological applications |

| Phenylhydrazine | Aromatic ring attached to hydrazine | Used in azo dye synthesis, some pharmaceutical applications |

| 1,2-Dimethylhydrazine | Two methyl groups on hydrazine | Used in pharmaceuticals, potential carcinogen |

While these compounds share the hydrazine moiety, this compound's unique substitution pattern may confer distinct reactivity and biological properties.

Research Implications

The biological activity of this compound warrants further investigation. Future research should focus on:

- In vitro studies : Assessing the compound's effects on various cell lines and enzyme systems.

- Structure-activity relationship (SAR) studies : Comparing its activity with structurally similar compounds to understand the impact of specific functional groups.

- Toxicity profiling : Evaluating potential side effects and determining safe dosage ranges for biological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via condensation reactions involving methyl hydrazinecarboxylate and substituted carbonyl precursors. For example, refluxing equimolar amounts of methyl hydrazinecarboxylate with a β-ketoester derivative (e.g., 3-ethoxy-1-imino-3-oxopropyl chloride) in ethanol under acidic or neutral conditions, followed by recrystallization, typically yields the target compound. Temperature control (60–80°C) and solvent polarity are critical for minimizing side products like hydrazine oligomers .

- Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress. Adjust stoichiometry (e.g., 1.1:1 molar ratio of carbonyl precursor to hydrazine) and employ inert atmospheres to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR : The -NMR spectrum should show characteristic signals for the ethoxy group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH), the imine proton (δ 7.5–8.0 ppm), and the hydrazinecarboxylate moiety (δ 3.7–3.9 ppm for COOCH) .

- IR : Key peaks include N–H stretching (~3200 cm), C=O (1690–1720 cm), and C=N (1600–1650 cm) .

- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with <2 ppm error .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Adjusting pH to mildly acidic conditions (pH 4–6) can enhance aqueous solubility via protonation of the hydrazine group .

- Stability : Store at –20°C under nitrogen to prevent hydrolysis of the imine and ester groups. Avoid prolonged exposure to light or basic conditions (>pH 8) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve ambiguities in the compound’s molecular geometry and hydrogen-bonding networks?

- Methodology : Grow single crystals via slow evaporation of a saturated ethanol solution. Collect diffraction data using a Bruker D8 Venture diffractometer. Refine the structure with SHELXL, focusing on the imine (C=N) bond length (~1.28 Å) and torsional angles between the hydrazinecarboxylate and ethoxy groups. Hydrogen-bonding interactions (e.g., N–H···O) can be visualized using ORTEP-3 .

- Data Interpretation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to validate conformational stability .

Q. What experimental strategies can elucidate the compound’s reaction mechanisms with nucleophiles (e.g., thiols, amines) under physiological conditions?

- Kinetic Studies : Use stopped-flow spectrophotometry to monitor the nucleophilic attack on the imine carbon. Vary pH (6.5–7.4) and temperature (25–37°C) to simulate physiological conditions.

- Mechanistic Probes : Introduce isotopic labeling (e.g., -hydrazine) to track intermediate formation via - HMBC NMR .

Q. How do structural modifications (e.g., replacing ethoxy with methoxy or altering the hydrazine substituent) impact bioactivity or catalytic properties?

- Comparative Analysis : Synthesize analogs (e.g., methyl 2-(3-methoxy-1-imino-3-oxopropyl)hydrazinecarboxylate) and compare their inhibitory activity against target enzymes (e.g., HDACs) using enzyme-linked immunosorbent assays (ELISA). Structure-activity relationships (SAR) can be derived from IC values and docking simulations .

- Key Findings : Ethoxy groups enhance lipophilicity and membrane permeability compared to methoxy derivatives .

Data Contradictions and Resolution

Q. Discrepancies in reported crystallographic How to reconcile variations in unit cell parameters across studies?

- Root Cause : Polymorphism or solvent inclusion during crystallization. For example, ethanol vs. acetonitrile as solvents may lead to different crystal packing .

- Resolution : Re-crystallize the compound in multiple solvents and compare unit cell parameters using CIF files from the Cambridge Structural Database (CSD).

Q. Conflicting biological activity Why does this compound show variable inhibition in cancer vs. bacterial assays?

- Hypothesis : The compound may target multiple pathways (e.g., HDACs in cancer vs. peptidoglycan synthesis in bacteria).

- Validation : Perform RNA sequencing or proteomic profiling on treated cell lines to identify differentially expressed genes/proteins .

Tables for Key Findings

| Property | Value/Observation | Reference |

|---|---|---|

| Crystallographic Space Group | P2/c | |

| -NMR (COOCH) | δ 3.78 ppm (s, 3H) | |

| Aqueous Solubility (25°C) | 0.12 mg/mL (pH 7) | |

| HDAC Inhibition (IC) | 0.45 µM (Class I HDACs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.